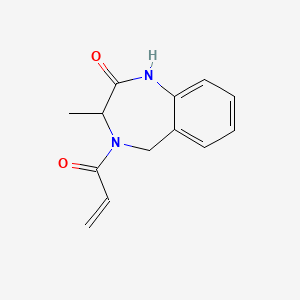

3-methyl-4-prop-2-enoyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-methyl-4-prop-2-enoyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure of “this compound” is not provided in the available resources .科学的研究の応用

Enantioselective Synthesis

Enantioselective synthesis techniques have been developed for creating benzodiazepines with quaternary stereogenic centers, demonstrating the potential for producing highly specific compounds for research purposes. The synthesis involves the use of proteinogenic amino acids to achieve high enantioselectivity, indicating a sophisticated approach to constructing complex benzodiazepine structures for potential pharmacological applications (Carlier et al., 2006).

Molecular-Crystal Structure Analysis

Studies on the molecular-crystal structure of benzodiazepines, such as the analysis of 5-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, offer insights into how modifications in the benzodiazepine structure, like changes in substituents, impact the pharmacological characteristics of these compounds. This research contributes to our understanding of the structural requirements for benzodiazepine-based pharmacological activity (Andronati et al., 1982).

AMPA Receptor Antagonists

Research into 3,5-dihydro-4H-2,3-benzodiazepine-4-thiones illustrates the exploration of benzodiazepines as AMPA receptor antagonists, highlighting their potential use in treating conditions like epilepsy. This indicates the diverse pharmacological applications that can be pursued with novel benzodiazepine derivatives (Chimirri et al., 1998).

Lewis Base-Catalyzed Hydrosilylation

The enantioselective synthesis of benzodiazepines via Lewis base-catalyzed hydrosilylation represents another innovative approach to creating these compounds. This method allows for the production of benzodiazepines with high yields and enantioselectivities, further expanding the toolkit for synthesizing research-grade benzodiazepines (Chen et al., 2011).

Atropisomeric and Conformational Properties

Investigations into the atropisomeric and conformational properties of benzodiazepines provide detailed insights into how these chemical characteristics influence the biological activity of benzodiazepine derivatives. This research aids in the design of benzodiazepines with specific pharmacological profiles (Yoneda et al., 2014).

作用機序

Target of Action

It is known that benzodiazepines, a class of compounds to which this molecule belongs, typically act on the gamma-aminobutyric acid (gaba) receptors .

Mode of Action

Benzodiazepines are known to modulate the GABA receptor-ionophore complex . This results in an inhibitory effect on the central nervous system, leading to sedative, hypnotic, anxiolytic, and muscle relaxant effects .

Biochemical Pathways

Benzodiazepines generally enhance the effect of the neurotransmitter gaba in the brain, leading to sedative, hypnotic, anxiolytic, and muscle relaxant effects .

Safety and Hazards

特性

IUPAC Name |

3-methyl-4-prop-2-enoyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-12(16)15-8-10-6-4-5-7-11(10)14-13(17)9(15)2/h3-7,9H,1,8H2,2H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUKWCJFISCRMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=CC=CC=C2CN1C(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2410036.png)

![N-(2,3-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2410037.png)

![3-(4-methylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2410042.png)

![Methyl 6-tert-butyl-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2410044.png)